molecular formula C15H15N3O4S2 B2811619 N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892978-17-5

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2811619
CAS No.: 892978-17-5
M. Wt: 365.42
InChI Key: RKSFQICMTXOTJY-UHFFFAOYSA-N
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Description

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrothiophene Moiety: This step involves nitration reactions to introduce the nitro group onto the thiophene ring.

    Amidation Reaction: The final step involves the formation of the amido group through reactions with appropriate amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amido group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-methyl-2-(5-nitrothiophene-2-amido)-benzothiophene: Lacks the tetrahydro component, which may affect its chemical properties and applications.

    N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene: Lacks the carboxamide group, which may influence its reactivity and biological activity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-16-14(20)12-8-4-2-3-5-9(8)24-15(12)17-13(19)10-6-7-11(23-10)18(21)22/h6-7H,2-5H2,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFQICMTXOTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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